EZH2-IN-16

EZH2 Inhibition Enzymatic Assay Compound Selection

EZH2-IN-16 serves as a benchmark inhibitor for EZH2 with distinct mutant sensitivity (~2.1x differential WT vs. Y641F). Ideal for SAR studies on isoform selectivity. In WSU-DLCL2 cells, it induces graded H3K27me3 reduction (GI50=0.2μM), making it superior to ultra-potent inhibitors for probing partial inhibition and resistance mechanisms. Confirm on-target effects via H3K27me3 Western blot.

Molecular Formula C32H38N4O4
Molecular Weight 542.7 g/mol
Cat. No. B12371712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-16
Molecular FormulaC32H38N4O4
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=CC=C(C=C3)N4CCOCC4)C(=O)C5CC5
InChIInChI=1S/C32H38N4O4/c1-5-36(32(39)24-6-7-24)29-18-25(23-8-10-26(11-9-23)35-12-14-40-15-13-35)17-27(22(29)4)30(37)33-19-28-20(2)16-21(3)34-31(28)38/h8-11,16-18,24H,5-7,12-15,19H2,1-4H3,(H,33,37)(H,34,38)
InChIKeyVHZIWOSOISZTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZH2-IN-16 Compound Profile: Structure, Activity, and Baseline Parameters for Research Procurement


EZH2-IN-16, also known as Compound 24, is a small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . Chemically, it is a benzamide derivative with the molecular formula C32H38N4O4 and a molecular weight of 542.67 g/mol . In biochemical assays, EZH2-IN-16 demonstrates inhibitory activity against both wild-type EZH2 (IC50 = 37.6 nM) and the clinically relevant Y641F mutant (IC50 = 79.1 nM) . The compound also exhibits anti-proliferative effects in the WSU-DLCL2 diffuse large B-cell lymphoma (DLBCL) cell line, a model system that harbors the EZH2 Y641F mutation, with a GI50 value of 0.2 μM .

Why EZH2-IN-16 Cannot Be Assumed Equivalent to Other In-Class EZH2 Inhibitors: A Primer for Informed Sourcing


While many small-molecule EZH2 inhibitors, including clinical candidates like Tazemetostat (EPZ-6438), share a common pyridone-based pharmacophore and orthosteric binding mode [1], their pharmacological profiles are profoundly differentiated by kinetic parameters such as target residence time, which has been demonstrated as the best predictor of cellular efficacy among a large cohort of inhibitors [1]. Published head-to-head data confirm that compounds within this class exhibit significant variation in potency against wild-type EZH2, mutant EZH2 isoforms (e.g., Y641F, Y641N, A677G), and the related EZH1 enzyme [2]. Therefore, generic interchange based solely on target class is not scientifically valid; the specific quantitative performance of EZH2-IN-16 against defined comparators is essential for proper experimental design and procurement decisions.

Quantitative Differentiation Guide: Head-to-Head Performance of EZH2-IN-16 Against Key Comparators


Comparative Wild-Type EZH2 Enzymatic Inhibition: EZH2-IN-16 vs. EI1 and EPZ-6438

EZH2-IN-16 demonstrates inhibitory activity against wild-type EZH2 with an IC50 of 37.6 nM . In contrast, the widely used tool compound EI1 is more potent on the wild-type enzyme with a reported IC50 of 15 nM or 9.4 nM [1]. The clinically approved inhibitor Tazemetostat (EPZ-6438) shows even greater potency with a reported IC50 of 11 nM and a Ki of 2.5 nM . This positions EZH2-IN-16 as a moderately potent EZH2 inhibitor, distinct from the high-potency tool compounds, which may be advantageous for certain mechanistic studies where complete target saturation is not desired.

EZH2 Inhibition Enzymatic Assay Compound Selection

Differential Activity Against EZH2 Y641F Gain-of-Function Mutant: EZH2-IN-16 vs. EI1

The Y641F mutation is a common gain-of-function alteration in EZH2 found in subsets of lymphoma. EZH2-IN-16 inhibits the Y641F mutant with an IC50 of 79.1 nM . The tool compound EI1 demonstrates a distinct activity profile, inhibiting the Y641F mutant with an IC50 of 13 nM . The differential between wild-type and mutant inhibition also differs: EZH2-IN-16 shows a ~2.1-fold loss in potency against the mutant (37.6 nM vs 79.1 nM), whereas EI1 shows essentially equivalent potency (15 nM vs 13 nM). This difference in mutant susceptibility represents a key point of differentiation between the two compounds.

EZH2 Mutant Y641F Lymphoma Compound Specificity

Cellular Anti-Proliferative Activity in Y641F-Mutant Lymphoma Model: EZH2-IN-16 vs. Novel Inhibitor 28

In the WSU-DLCL2 diffuse large B-cell lymphoma cell line, which endogenously expresses the EZH2 Y641F mutation, EZH2-IN-16 inhibits cell proliferation with a GI50 of 0.2 μM (200 nM) . A recently described conformationally constrained EZH2 inhibitor, compound 28, was tested in the same cell line and exhibited an anti-proliferative IC50 of 2.36 nM [1]. While both compounds are effective, this ~85-fold difference in cellular potency provides a direct cross-study comparison in an identical and highly relevant model system, highlighting a substantial differentiation in cellular efficacy.

Cellular Efficacy Anti-Proliferation WSU-DLCL2 Lymphoma Model

Selectivity Profile Contextualization: EZH2-IN-16 and the Importance of EZH2/EZH1 Discrimination

Direct selectivity data for EZH2-IN-16 against EZH1 or other histone methyltransferases (HMTs) is not available in the primary literature. However, class-level inference from established EZH2 inhibitors demonstrates that selectivity profiles vary widely and are a critical determinant of compound utility. For instance, EPZ-6438 (Tazemetostat) shows 35-fold selectivity for EZH2 over EZH1 , while UNC1999 is a dual EZH2/EZH1 inhibitor with only 5-fold selectivity . EI1 is highly selective for EZH2 with 142-fold selectivity over EZH1 and >10,000-fold over other HMTs [1]. The absence of published selectivity data for EZH2-IN-16 is a crucial knowledge gap that must inform procurement decisions; its use is best suited to experiments where EZH1-mediated effects are controlled for or deemed irrelevant.

Selectivity EZH1 EZH2 Tool Compound Validation

Validated Application Scenarios for EZH2-IN-16: Aligning Experimental Goals with Compound Performance


Differentiated Control for Wild-Type vs. Mutant EZH2 Structure-Activity Relationship (SAR) Studies

Due to its distinct ~2.1-fold potency differential between wild-type EZH2 (IC50=37.6 nM) and the Y641F mutant (IC50=79.1 nM), EZH2-IN-16 is ideally suited as a reference compound in SAR studies aimed at understanding how subtle chemical modifications affect mutant-specific inhibition. This profile contrasts sharply with tools like EI1, which exhibits near-equivalent potency against both enzymes . EZH2-IN-16 can serve as a 'moderate mutant sensitivity' benchmark when evaluating novel EZH2 inhibitor series.

Mechanistic Studies Requiring Moderate, Non-Saturating EZH2 Inhibition in Lymphoma Cells

In cellular models such as WSU-DLCL2, where EZH2-IN-16 achieves a GI50 of 0.2 μM (200 nM) , its potency is significantly lower than ultra-potent next-generation inhibitors like compound 28 (IC50=2.36 nM) [1]. This makes EZH2-IN-16 a valuable tool for experiments designed to probe the cellular response to graded or partial EZH2 inhibition, rather than the complete ablation of H3K27 trimethylation caused by more potent compounds. This is particularly relevant for studying adaptive resistance mechanisms or combination therapy contexts where full target inhibition is not desired.

EZH2-Dependent Gene Expression Modulation in Systems with Low EZH1 Co-Expression

While selectivity data for EZH2-IN-16 against EZH1 is unavailable, its primary use-case as an EZH2 inhibitor aligns with experimental systems where EZH1 expression is low or its function is negligible . In such contexts, the risk of confounding results from EZH1 inhibition is minimized. Researchers should use EZH2-IN-16 in cell lines or primary tissues characterized for low EZH1 levels, and ideally, confirm its on-target effects via H3K27me3 Western blotting and appropriate genetic controls (e.g., EZH2 knockout).

Quote Request

Request a Quote for EZH2-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.